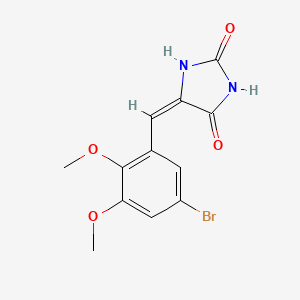

![molecular formula C16H19N5OS B5522318 6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5522318.png)

6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related imidazo[2,1-b][1,3]thiazole derivatives often involves reacting specific precursors under controlled conditions to achieve the desired molecular architecture. For example, compounds similar to the one have been synthesized by reacting 2-amino-5-(3,5-dimethyl-H-pyrazole-1-yl)-1,3,4-thiadiazole with α-haloaryl ketones, followed by reactions with morpholine, pyrrolidine, or piperidine in the presence of formaldehyde and acetic acid in methanol to yield derivatives with significant antitubercular and antifungal activity (Syed, Alagwadi, & Alegaon, 2013).

Molecular Structure Analysis

Crystal structure analysis of compounds within the imidazo[2,1-b][1,3,4]thiadiazole family reveals intricate molecular interactions, such as N—H⋯N and C—H⋯π interactions, leading to chain formations or three-dimensional frameworks depending on substituent variations. This structural intricacy is crucial for understanding the compound's interactions at the molecular level (Shamanth et al., 2020).

Chemical Reactions and Properties

Imidazo[2,1-b]thiazoles undergo various chemical reactions, including electrophilic substitution, which has been studied extensively. For instance, substituents at position 6 significantly influence the rate of electrophilic substitution at position 5, affecting the compound's reactivity and potentially its biological activity (O'daly et al., 1991).

Physical Properties Analysis

The physical properties of imidazo[2,1-b][1,3]thiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Detailed analyses of these properties are essential for the compound's formulation and application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal for the compound's potential applications. Studies on related compounds have shown significant antimicrobial, antitumor, and antioxidant activities, suggesting that detailed investigation into the chemical properties of 6-methyl-5-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole could reveal valuable biological activities (Paulrasu et al., 2014).

Aplicaciones Científicas De Investigación

Biotransformation and Metabolism

Research indicates that compounds with similar structures, particularly those involving imidazo[2,1-b][1,3]thiazole and related moieties, have been studied for their biotransformation by specific bacteria, such as Stenotrophomonas maltophilia. These studies explore how diverse molecular substituents respond to metabolism, shedding light on potential environmental or bioremediation applications (Dai et al., 2010).

Electrophilic Substitution

Electrophilic substitution reactions involving imidazo[2,1-b]thiazoles have been studied to understand their chemical reactivity. Such research provides valuable insights into synthetic strategies for developing new molecules with potential applications in material science or as intermediates in pharmaceutical synthesis (O'daly et al., 1991).

Antimicrobial Activities

Studies on derivatives of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide have demonstrated antimicrobial activity against various pathogens. This suggests potential for developing new antimicrobial agents based on structural optimization of such compounds (Ur et al., 2004).

Cytotoxic Activity

Research into N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives has shown cytotoxic activity against human cancer cell lines, indicating the potential for developing new anticancer therapies based on modifications of the imidazo[2,1-b]thiazole scaffold (Ding et al., 2012).

Antiarrhythmic and Cardiotonic Activities

Compounds bearing an imidazo[2,1-b]thiazole system have been tested for antiarrhythmic, inotropic, and chronotropic activities. These findings suggest applications in developing new therapies for cardiovascular diseases (Andreani et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-11-13(21-9-10-23-16(21)18-11)15(22)20-6-3-12(4-7-20)14-17-5-8-19(14)2/h5,8-10,12H,3-4,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCDIMZTDPBGSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)N3CCC(CC3)C4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

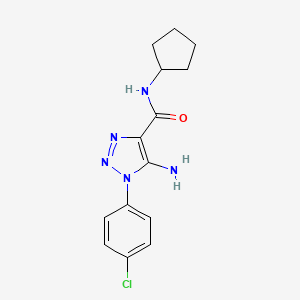

![2-amino-N-{2-[(4-chlorophenyl)thio]ethyl}-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5522240.png)

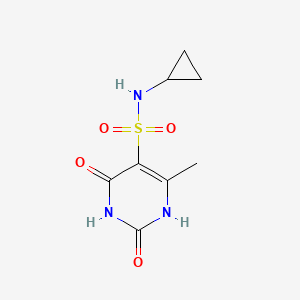

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5522243.png)

![ethyl 5-amino-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5522249.png)

![3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5522261.png)

![4-({[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5522266.png)

![(3aS*,10aS*)-2-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5522272.png)

![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5522289.png)

![1-[(4-chlorophenyl)sulfonyl]indoline](/img/structure/B5522292.png)

![benzyl 4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinecarboxylate](/img/structure/B5522302.png)

![N-{[1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522310.png)

![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)